Cas no 29423-66-3 (3-(2-Hydroxy-5-methoxyphenyl)-3-methylbutanoic acid)
3-(2-Hydroxy-5-methoxyphenyl)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1756125
- 3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid
- 29423-66-3
- 3-(2-Hydroxy-5-methoxyphenyl)-3-methylbutanoic acid
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- Inchi: 1S/C12H16O4/c1-12(2,7-11(14)15)9-6-8(16-3)4-5-10(9)13/h4-6,13H,7H2,1-3H3,(H,14,15)
- InChI Key: HZPXHBUCNXXJSY-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1C(C)(C)CC(=O)O)OC
Computed Properties
- Exact Mass: 224.10485899g/mol
- Monoisotopic Mass: 224.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66.8Ų
3-(2-Hydroxy-5-methoxyphenyl)-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756125-0.05g |
3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid |
29423-66-3 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1756125-0.1g |
3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid |
29423-66-3 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1756125-0.25g |
3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid |
29423-66-3 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1756125-0.5g |
3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid |
29423-66-3 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1756125-1.0g |
3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid |
29423-66-3 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1756125-2.5g |
3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid |
29423-66-3 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1756125-5.0g |
3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid |
29423-66-3 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1756125-10.0g |
3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid |
29423-66-3 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1756125-1g |
3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid |
29423-66-3 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1756125-5g |
3-(2-hydroxy-5-methoxyphenyl)-3-methylbutanoic acid |
29423-66-3 | 5g |
$3812.0 | 2023-09-20 |
3-(2-Hydroxy-5-methoxyphenyl)-3-methylbutanoic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 3-(2-Hydroxy-5-methoxyphenyl)-3-methylbutanoic acid
Research Brief on 3-(2-Hydroxy-5-methoxyphenyl)-3-methylbutanoic acid (CAS: 29423-66-3): Recent Advances and Applications
3-(2-Hydroxy-5-methoxyphenyl)-3-methylbutanoic acid (CAS: 29423-66-3) is a phenolic derivative with significant potential in pharmaceutical and biochemical research. Recent studies have explored its structural properties, biological activities, and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging applications in drug development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a key intermediate in the synthesis of novel anti-inflammatory agents. The research demonstrated that 3-(2-Hydroxy-5-methoxyphenyl)-3-methylbutanoic acid exhibits moderate COX-2 inhibitory activity, suggesting its potential as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. The study employed molecular docking simulations and in vitro assays to validate its binding affinity and selectivity.
Further investigations into its pharmacokinetic properties were reported in Bioorganic & Medicinal Chemistry Letters. Researchers optimized the compound's solubility and bioavailability through structural modifications, achieving a 40% improvement in oral absorption in preclinical models. These findings underscore its utility as a lead compound for further drug development, particularly in treating chronic inflammatory conditions.
In addition to its anti-inflammatory potential, recent work has explored its antioxidant properties. A 2024 study in Free Radical Biology and Medicine identified its ability to scavenge reactive oxygen species (ROS) and protect neuronal cells from oxidative stress. This has sparked interest in its application for neurodegenerative diseases, with preliminary data showing neuroprotective effects in cellular models of Parkinson's disease.
The compound's synthetic pathways have also seen advancements. A novel green chemistry approach, published in ACS Sustainable Chemistry & Engineering, reported a 70% yield improvement using biocatalytic methods, reducing environmental impact compared to traditional synthetic routes. This progress addresses both scalability and sustainability challenges in its production.
Ongoing clinical trials are evaluating derivatives of 3-(2-Hydroxy-5-methoxyphenyl)-3-methylbutanoic acid for various indications, including rheumatoid arthritis and Alzheimer's disease. While still in early phases, these trials represent promising translational opportunities for this chemical entity. Future research directions may focus on structure-activity relationship (SAR) studies to enhance its therapeutic index and explore combination therapies with existing medications.
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